molecular formula C6H11NO2 B114165 (3S)-3-Amino-4,4-dimethyloxolan-2-one CAS No. 157717-59-4

(3S)-3-Amino-4,4-dimethyloxolan-2-one

Cat. No.: B114165
CAS No.: 157717-59-4
M. Wt: 129.16 g/mol
InChI Key: FTLXLFPMDCOABE-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-4,4-dimethyloxolan-2-one (CAS 86096-11-9) is a chiral heterocyclic compound with the molecular formula C₆H₁₁NO₂. It features a five-membered oxolane (tetrahydrofuran) ring substituted with an amino group at the 3-position and two methyl groups at the 4,4-positions . Its hydrochloride derivative (CAS 42417-41-4, C₆H₁₂ClNO₂) is a salt form commonly used in research due to enhanced stability and solubility . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to its reactive amino group and stereochemical properties.

Properties

CAS No.

157717-59-4

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3S)-3-amino-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m1/s1

InChI Key

FTLXLFPMDCOABE-SCSAIBSYSA-N

SMILES

CC1(COC(=O)C1N)C

Isomeric SMILES

CC1(COC(=O)[C@H]1N)C

Canonical SMILES

CC1(COC(=O)C1N)C

Synonyms

2(3H)-Furanone,3-aminodihydro-4,4-dimethyl-,(3S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations: Hydroxy vs. Amino Derivatives

L-(+)-Pantolactone (CAS 5405-40-3, (3S)-3-hydroxy-4,4-dimethyloxolan-2-one) shares the oxolane core and 4,4-dimethyl substitution but replaces the amino group with a hydroxyl group. This structural difference significantly alters reactivity:

  • L-(+)-Pantolactone is widely employed in chiral synthesis, such as in the production of pantothenic acid (vitamin B5) derivatives, due to its hydroxyl group enabling esterification or glycosylation .
  • In contrast, the amino group in (3S)-3-Amino-4,4-dimethyloxolan-2-one facilitates nucleophilic reactions (e.g., peptide coupling) and coordination chemistry, making it suitable for drug precursor synthesis .

Table 1: Functional Group Comparison

Compound Functional Group Key Applications
This compound Amino (-NH₂) Drug intermediates, coordination chemistry
L-(+)-Pantolactone Hydroxy (-OH) Chiral synthesis, vitamin B5 derivatives

Substituent Position and Steric Effects

3-Amino-5,5-dimethyloxolan-2-one hydrochloride (CAS 157717-59-4) differs in the placement of dimethyl groups (5,5 vs. 4,4). This positional isomerism impacts steric hindrance and ring strain:

  • The 5,5-dimethyl analog may exhibit altered solubility and reactivity due to differences in electron distribution and steric bulk .

Table 2: Substituent Position Comparison

Compound Substituent Positions Molecular Formula
This compound 4,4-dimethyl C₆H₁₁NO₂
3-Amino-5,5-dimethyloxolan-2-one HCl 5,5-dimethyl C₆H₁₂ClNO₂

Complex Substituents: Aryl-Modified Analogs

(3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one (CAS 78473-70-8) incorporates bulky methoxyphenyl groups. This modification:

  • Increases molecular weight (326.39 g/mol vs. 130.14 g/mol for L-(+)-Pantolactone).
  • Enhances lipophilicity, making it suitable for applications in hydrophobic drug delivery or enzyme inhibition studies .

Pharmacological Potential: Comparison with Bioactive Analogs

(S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acids (), though structurally distinct, share an amino group and demonstrate selective inhibition of human ornithine aminotransferase. This suggests that this compound could similarly target enzyme-active sites, particularly in metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.